molecular formula C20H16N2O5S B13991838 N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide CAS No. 7473-52-1

N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13991838
CAS No.: 7473-52-1
M. Wt: 396.4 g/mol
InChI Key: ODITWQHADXULEY-UHFFFAOYSA-N
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Description

N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide is a chemical compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide typically involves the functionalization of xanthenes. One common method includes the benzylic C−H functionalization of xanthenes using electrochemical conditions. This process can be controlled by varying the electrochemical conditions, allowing for the formation of specific coupling products via C−C and C−N bond formation .

Industrial Production Methods

Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of electrochemical synthesis is particularly advantageous in industrial settings as it avoids the use of toxic metal salts and stoichiometric amounts of chemical oxidants .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the nitro group present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy.

    Industry: The compound is used in the production of fluorescent materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-9H-xanthen-9-yl)butanamide
  • N-(4-methyl-9H-xanthen-9-yl)acetamide
  • Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate

Uniqueness

Compared to similar compounds, N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide stands out due to its nitro group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .

Properties

CAS No.

7473-52-1

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3

InChI Key

ODITWQHADXULEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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